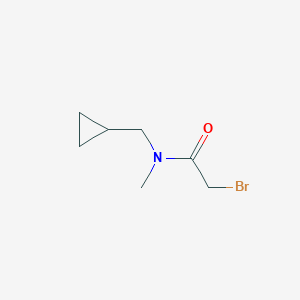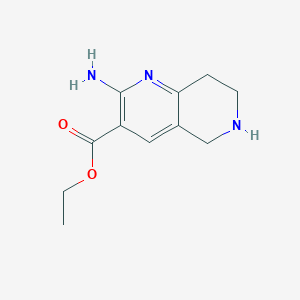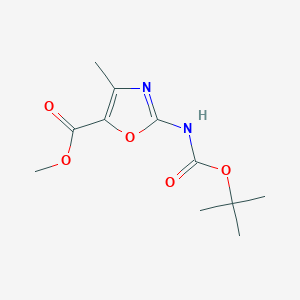
2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミド
説明
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the second carbon of the acetamide group, with cyclopropylmethyl and methyl groups attached to the nitrogen atom
科学的研究の応用
生物活性インドール誘導体の合成
インドール誘導体は、抗ウイルス、抗炎症、抗がん特性など、幅広い生物活性で知られています。2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミドは、このようなインドール誘導体の合成における前駆体として役立ちます。 芳香族で生物学的に活性なインドール核を組み込むことで、研究者は潜在的な治療用途を持つ新しい薬剤フォアを開発できます .
抗ウイルス剤開発
2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミドの構造は、ウイルスの活性を阻害できる化合物の作成を可能にします。 例えば、この化合物の誘導体は、RNAウイルスまたはDNAウイルスを標的にするように合成することができ、新しい抗ウイルス薬の開発のための経路を提供します .
抗炎症用途
その構造的柔軟性により、2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミドは、抗炎症特性を持つ化合物の合成に使用できます。 これらの化合物は、炎症反応に関与する主要な経路を阻害することにより、慢性炎症性疾患の治療に重要な役割を果たす可能性があります .
抗がん研究
この化合物は、さまざまな足場に変換される可能性があるため、抗がん研究において貴重な資産となっています。 がん細胞の特定の経路または受容体を標的にすることにより、2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミドの誘導体は、新しい抗がん薬の開発につながる可能性があります .
抗菌および抗結核活性
研究者は、2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミドを使用して、抗菌および抗結核効果を持つ誘導体を作成できます。 これらの誘導体は、耐性菌株や結核との闘いに貢献する可能性があります .
抗糖尿病および抗マラリア研究
この化合物は、抗糖尿病および抗マラリア活性を持つ分子の合成にも使用できます。 これは、世界中で何百万人もの人々に影響を与える糖尿病やマラリアなどの蔓延している病気の治療法を開発するために特に重要です .
神経薬理学的研究
2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミド: 中枢神経系に影響を与える化合物の合成に使用できます。 これらの化合物は、神経変性疾患の治療における潜在的な使用、または麻酔薬としての使用について調査できます .
農業用途
2-ブロモ-N-(シクロプロピルメチル)-N-メチルアセトアミドから合成できるインドール誘導体は、農業において重要です。 植物の成長と発達に不可欠な、インドール-3-酢酸などの植物ホルモンの生成に使用できます .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been observed to undergo free radical reactions, forming new compounds that subsequently interact with their targets . For instance, N-bromoacetamide (NBA) has been found to react with itself to form N,N-dibromoacetamide (NDBA), which then undergoes ionic addition to a double bond .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide typically involves the bromination of N-(cyclopropylmethyl)-N-methylacetamide. One common method is to react N-(cyclopropylmethyl)-N-methylacetamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time would be optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(cyclopropylmethyl)-N-methylacetam
特性
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFNEWLMKNWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
